1-(5-Bromo-2-chloroquinolin-3-yl)ethanone
Description
1-(5-Bromo-2-chloroquinolin-3-yl)ethanone is a halogenated quinoline derivative featuring a bromine atom at the 5-position and a chlorine atom at the 2-position of the quinoline ring, with an ethanone group at the 3-position.
Properties
Molecular Formula |
C11H7BrClNO |
|---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-(5-bromo-2-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)7-5-8-9(12)3-2-4-10(8)14-11(7)13/h2-5H,1H3 |
InChI Key |
FFAALSXXAGAYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C=CC=C(C2=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 5-bromo-2-chloroquinoline with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety through proper waste management.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
Chemical Structure and Synthesis
1-(5-Bromo-2-chloroquinolin-3-yl)ethanone is characterized by a quinoline framework with halogen substitutions (bromine and chlorine) and an ethanone functional group. The synthesis typically involves the reaction of 5-bromo-2-chloroquinoline with ethanoyl chloride in the presence of a base like pyridine under reflux conditions. This method ensures high yields and purity, which are critical for further applications in research and industry.
Antimicrobial Properties
Research indicates that 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interaction with bacterial enzymes, potentially inhibiting cell wall synthesis or disrupting metabolic pathways .
Table 1: Antimicrobial Activity of 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 35 µg/mL |
Anticancer Activity
The compound has also shown promising anticancer properties. Studies involving various cancer cell lines have reported that it induces apoptosis, particularly in breast cancer cells (MCF-7). Flow cytometry analysis revealed increased levels of active caspases, indicating that the compound promotes programmed cell death in cancerous cells .
Table 2: Anticancer Activity of 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 18 |
| L1210 (leukemia) | 15 |
Industrial Applications
In addition to its pharmaceutical potential, the compound's unique chemical properties make it suitable for various industrial applications. Its synthesis can be scaled up using continuous flow reactors, optimizing yield and purity for commercial production. Advanced purification techniques are essential for ensuring the quality of the final product used in research and development.
Case Study 1: Antibacterial Evaluation
A study conducted on derivatives of quinolinone compounds highlighted the enhanced antibacterial activity of those containing halogen substitutions, including 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone. Molecular docking studies suggested potential binding interactions with bacterial DNA gyrase, indicating a possible mechanism for its antibacterial effects .
Case Study 2: Induction of Apoptosis in Cancer Cells
In vitro experiments on MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis induction. Increased levels of active caspases were observed, confirming its role in promoting programmed cell death within cancer cells .
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone with key analogs, focusing on structural features, physicochemical properties, and biological activities.
Heterocyclic Core Variations
1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5)
- Structure: Pyridine ring with Br (5-position), Cl (2-position), and ethanone (3-position).
- Key Differences: The pyridine core lacks the fused benzene ring present in quinoline, reducing aromatic π-system conjugation. This may decrease lipophilicity and alter binding interactions in biological systems.
- Implications: Pyridine derivatives often exhibit different pharmacokinetic profiles compared to quinolines, such as faster metabolic clearance due to smaller molecular size .
1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone (CAS 16296-90-5)
- Structure: Benzothiophene ring with Cl (5-position) and ethanone (3-position).
- Implications: Benzothiophene derivatives are explored for anticancer and antiviral activities, differing from quinoline-based compounds, which are more commonly studied for antiparasitic applications .
Substituent Effects on Bioactivity
1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethanone
- Structure: Phenyl ring with Br (5-position), Cl (3-position), hydroxyl (2-position), and ethanone.
- Biological Relevance : Hydroxyl-containing analogs are often prioritized for antioxidant or anti-inflammatory applications, as seen in Schiff base derivatives with DPPH radical scavenging activity .
Indolyl-3-ethanone-α-thioethers (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone)
- Structure : Indole ring with nitro groups and thioether-linked substituents.
- Key Differences : Nitro groups enhance electron-withdrawing effects, boosting antiparasitic activity (e.g., pIC50 = 8.21 against Plasmodium spp., surpassing chloroquine).
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone (CAS 1190198-15-2)
- Molecular Formula: C₈H₇BrClNO.
- Key Properties : Molecular weight 248.50, XLogP3 = 2.6 (indicating moderate lipophilicity).
- Synthetic Route : Likely involves halogenation and coupling reactions, similar to intermediates in Suzuki-Miyaura cross-couplings .
1-(5-Bromo-2-hydroxy-4-methoxy-3-nitrophenyl)ethanone
- Synthesis: Prepared via nitration of 5-bromo-2-hydroxy-4-methoxyacetophenone, yielding a melting point of 112–114°C.
Pharmacological Potential
- Antimicrobial Activity: Quinoline derivatives are known for DNA gyrase inhibition, suggesting that 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone could target bacterial topoisomerases. This contrasts with pyridine-based analogs, which may exhibit broader but less specific interactions .
- Enzyme Inhibition: Pyridine derivatives like UDO and UDD inhibit CYP51 enzymes in Trypanosoma cruzi . The quinoline analog’s halogen substituents might similarly disrupt heme-binding in parasitic enzymes.
Biological Activity
1-(5-Bromo-2-chloroquinolin-3-yl)ethanone is a quinoline derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits notable efficacy in antimicrobial and anticancer applications, making it a subject of interest for further research and development.
Chemical Structure and Properties
The compound is characterized by a quinoline moiety with bromine and chlorine substitutions, along with an ethanone functional group. The presence of these halogen atoms is believed to enhance the compound's biological activity by increasing its binding affinity to various molecular targets, including enzymes and receptors.
The biological activity of 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone is primarily attributed to its interactions with specific proteins or enzymes in biological systems. Research suggests that these interactions may lead to various biological effects, although the detailed mechanisms are still under investigation. The halogen substituents play a crucial role in modulating these interactions, potentially enhancing the compound's efficacy against certain targets.
Antimicrobial Activity
1-(5-Bromo-2-chloroquinolin-3-yl)ethanone has demonstrated significant antimicrobial properties. In studies involving various Gram-positive and Gram-negative bacteria, as well as fungi, this compound exhibited potent inhibitory effects. For example, it was tested against five strains each of Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antimicrobial agents .
Anticancer Activity
The anticancer potential of 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone has been evaluated in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines. The mechanism likely involves the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways. For instance, dose-response studies have indicated that this compound can significantly reduce cell viability at certain concentrations, with IC50 values indicating effective concentrations for therapeutic applications .
Case Studies and Research Findings
Several research studies have explored the biological activity of 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone:
- Antimicrobial Evaluation : A study assessed the antimicrobial activity using serial plate dilution techniques against multiple pathogens. The results showed that the compound had inhibition zones comparable to those of established antibiotics .
- Anticancer Studies : In vitro assays demonstrated that 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone effectively inhibited the proliferation of cancer cells, with significant reductions in cell viability observed at varying concentrations. The compound's mechanism was linked to its ability to induce apoptosis in targeted cancer cell lines .
- Structure-Activity Relationship (SAR) : Research into related compounds highlighted that modifications to the quinoline structure could enhance biological activity. The presence of both bromine and chlorine atoms was found to be critical for maintaining potency against microbial and cancerous cells .
Comparative Analysis
The following table summarizes key findings related to the biological activity of 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone | High | High | Dual halogen substitution |
| 6-Bromo-2-chloroquinoline | Moderate | Low | Lacks ethanone group |
| 2-Chloroquinoline-3-carbaldehyde | Low | Moderate | Different functional group |
| 6-Chloro-2-bromoquinoline | Moderate | Low | Variation in halogen placement |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
